

Dealing with trailing effects in antifungal susceptibility tests

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Compound of Interest

Compound Name: Antibacterial agent 184

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Technical Support Center: Antifungal Susceptibility Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of trailing effects observed in antifungal susceptibility tests.

Troubleshooting Guides

This section provides solutions to common problems encountered during antifungal susceptibility testing that may lead to the trailing phenomenon.

Issue: Inconsistent or difficult-to-read minimum inhibitory concentration (MIC) endpoints with azole antifungals.

Cause: This is often due to the "trailing effect" or "trailing growth," which is the persistence of a small, viable fungal population at drug concentrations above the true MIC. This phenomenon is particularly common with fungistatic agents like azoles when tested against *Candida* species.

Solutions:

- **Primary Recommendation:** Adjust Incubation Time. For many *Candida* species, reading the MIC at 24 hours instead of 48 hours can provide a more accurate and clinically relevant result, as trailing is more pronounced with longer incubation times.^{[1][2][3][4][5]} For trailing

isolates, the 24-hour MIC is often significantly lower and more indicative of clinical susceptibility.[1][2][3][4]

- Secondary Recommendation: Modify Media pH. Lowering the pH of the test medium, such as RPMI 1640, to 5.0 or below can eliminate or significantly reduce trailing growth for many *Candida albicans* isolates without affecting the MICs of truly susceptible or resistant strains.[5] This is because an acidic environment can suppress the trailing phenotype.[6][7]
- Alternative Method 1: Agar Dilution. Agar-based testing methods are less prone to the trailing effect compared to broth dilution.[4] If persistent trailing is observed in broth microdilution, consider using an agar dilution method to confirm the MIC.
- Alternative Method 2: Ergosterol Quantitation. Since azoles target ergosterol biosynthesis, directly measuring the ergosterol content of fungal cells after exposure to the antifungal can provide a quantitative measure of susceptibility that is not affected by trailing growth.

Frequently Asked Questions (FAQs)

What is the trailing effect in antifungal susceptibility testing?

The trailing effect, or trailing growth, is a phenomenon where there is reduced but persistent growth of a fungal isolate at concentrations of an antifungal agent above the minimum inhibitory concentration (MIC).[8][9] This can make it difficult to determine the true MIC endpoint, especially in broth microdilution assays. It often manifests as a significant increase in the MIC value when read at 48 hours compared to 24 hours.[1][3][4][10]

Which antifungal agents and organisms are most commonly associated with the trailing effect?

The trailing effect is most frequently observed with azole antifungals (e.g., fluconazole, voriconazole, itraconazole) when tested against *Candida* species, particularly *Candida albicans* and *Candida tropicalis*. [11][12][13] It has also been noted with echinocandins in some instances.[14]

Does the trailing effect indicate clinical resistance?

No, the current consensus is that the trailing effect does not typically correlate with clinical resistance.[8][9][13][15] Studies have shown that patients infected with isolates exhibiting

trailing growth often respond well to standard doses of antifungal therapy.^{[1][3][4]} The phenomenon is considered an in vitro artifact rather than a true representation of how the fungus will behave in vivo.

What are the proposed mechanisms behind the trailing effect?

The trailing effect is thought to be a manifestation of fungal stress response and tolerance to the fungistatic pressure of azoles. At concentrations above the MIC, a subpopulation of cells can adapt and continue to grow slowly. This can be associated with the upregulation of genes involved in ergosterol biosynthesis (ERG11) and drug efflux pumps (CDR1, MDR1).^[3] This is considered a transient adaptation rather than a stable resistance mechanism.

How do standardized guidelines, like those from CLSI, address the trailing effect?

The Clinical and Laboratory Standards Institute (CLSI) has acknowledged the issue of trailing. For azoles, the CLSI M27-A guideline recommends reading the endpoint as the lowest drug concentration that causes a significant (approximately 50-80%) reduction in growth compared to the growth control. For isolates that exhibit significant trailing, reading the MIC at 24 hours is often recommended.^[16]

Data Presentation

Table 1: Comparison of Fluconazole MICs with and without Trailing Growth

Candida albicans Isolate	MIC at 24 hours (µg/mL)	MIC at 48 hours (µg/mL)	Interpretation at 24 hours	Interpretation at 48 hours (with trailing)
Isolate A	≤1	>64	Susceptible	Resistant
Isolate B	0.5	32	Susceptible	Susceptible-Dose Dependent
Isolate C	1	>64	Susceptible	Resistant

Data compiled from multiple sources indicating typical discrepancies observed with trailing isolates.^{[1][3][4][10]}

Table 2: Effect of Media pH on Fluconazole MICs for Trailing Candida albicans Isolates

Isolate ID	MIC in RPMI 1640 at pH 7.0 (48h, µg/mL)	MIC in RPMI 1640 at pH 4.5 (48h, µg/mL)	Observation
707-15	>64	2.0	Trailing eliminated at acidic pH
Trailing Isolate 1	>64	1.0	Trailing eliminated at acidic pH
Trailing Isolate 2	32	0.5	Trailing significantly reduced at acidic pH

This table illustrates how adjusting the pH of the testing medium can abrogate the trailing effect, leading to a clearer and lower MIC endpoint.[\[6\]](#)[\[7\]](#)

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This method is used to determine the MIC of an antifungal agent against a yeast isolate in a liquid medium.

- Materials:
 - 96-well U-bottom microtiter plates
 - RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
 - Antifungal agent stock solution
 - Yeast isolate, cultured for 24 hours on Sabouraud Dextrose Agar (SDA)
 - Spectrophotometer
 - Sterile saline or water

- Procedure:
 - Prepare Antifungal Dilutions: Serially dilute the antifungal agent in RPMI 1640 medium in the microtiter plate to achieve a range of concentrations. Include a drug-free well as a growth control.
 - Inoculum Preparation: Suspend several colonies of the yeast isolate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Inoculation: Dilute the adjusted inoculum in RPMI 1640 medium to a final concentration of $0.5-2.5 \times 10^3$ CFU/mL. Add 100 μ L of the final inoculum to each well of the microtiter plate.
 - Incubation: Incubate the plate at 35°C for 24-48 hours.
 - Endpoint Determination: Read the MIC as the lowest concentration of the antifungal agent that causes a prominent (approximately 50%) decrease in turbidity compared to the growth control. For isolates exhibiting trailing, it is recommended to read the MIC at 24 hours.

2. Agar Dilution Antifungal Susceptibility Testing

This method is an alternative to broth dilution and is less susceptible to the trailing effect.

- Materials:
 - RPMI 1640 agar medium
 - Antifungal agent stock solution
 - Yeast isolate, cultured for 24 hours on SDA
 - Inoculum replicating device
- Procedure:

- Prepare Antifungal Plates: Add various concentrations of the antifungal agent to molten RPMI 1640 agar and pour into petri dishes. Allow the agar to solidify. Include a drug-free plate as a growth control.
- Inoculum Preparation: Prepare a yeast suspension as described for the broth microdilution method.
- Inoculation: Spot-inoculate a small volume (1-10 μL) of the yeast suspension onto the surface of each agar plate using a replicating device.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that prevents macroscopic growth on the agar.

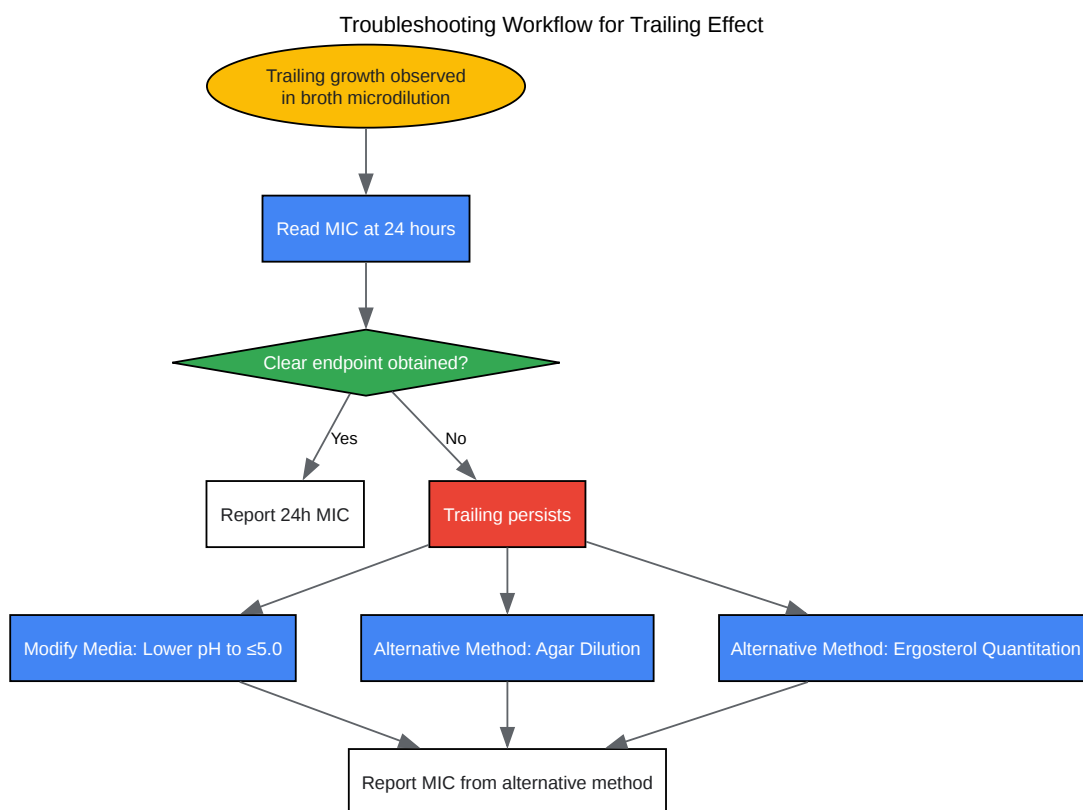
3. Ergosterol Quantitation

This method directly measures the effect of an azole on its target pathway.

- Materials:
 - Yeast isolate
 - Sabouraud Dextrose Broth (SDB)
 - Antifungal agent
 - Alcoholic potassium hydroxide (25% KOH in ethanol)
 - n-heptane
 - Spectrophotometer capable of scanning UV wavelengths
- Procedure:
 - Culture Preparation: Grow the yeast isolate in SDB containing various concentrations of the azole antifungal for 16-18 hours.

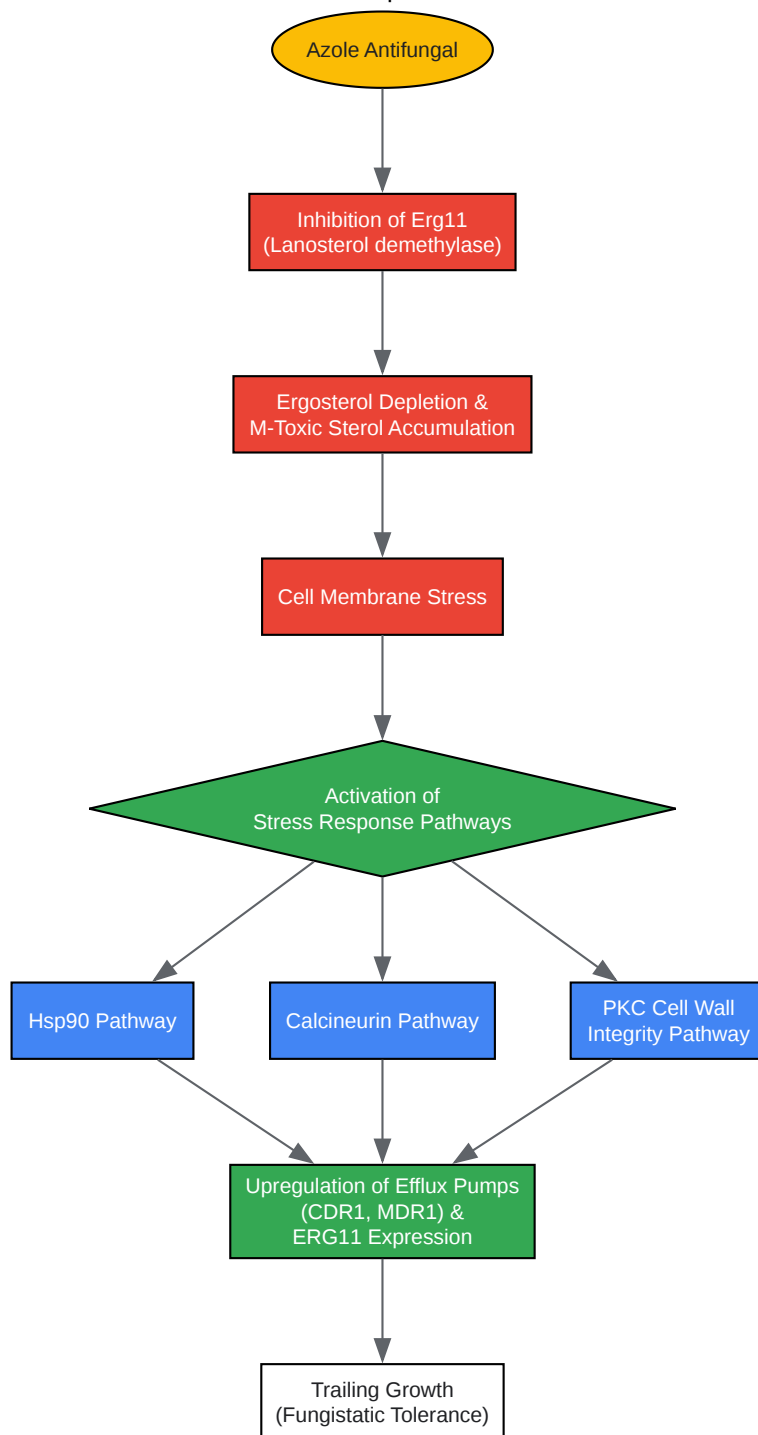
- Cell Harvesting: Harvest the yeast cells by centrifugation and wash with sterile water.
- Saponification: Add alcoholic KOH to the cell pellet and vortex. Incubate at 85°C for 1 hour to saponify the cellular lipids.
- Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
- Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 and 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve.
- Quantitation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (typically 281.5 nm for ergosterol and 230 nm for the sterol intermediate 24(28)DHE). The reduction in ergosterol content in the presence of the antifungal is a measure of its activity.

Visualizations



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Caption: Troubleshooting workflow for addressing trailing growth.

Azole-Induced Stress Response in *Candida albicans*[Click to download full resolution via product page](#)

Caption: Azole-induced stress response pathway in *Candida albicans*.

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